N1-(2,3-dimethylphenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide
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Overview
Description
N1-(2,3-dimethylphenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dimethylphenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide typically involves the reaction of 2,3-dimethylaniline with oxalyl chloride to form the corresponding oxalyl amide intermediate. This intermediate is then reacted with 2-(furan-3-yl)ethylamine to yield the final product. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and an organic solvent like dichloromethane or tetrahydrofuran. The reactions are usually carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dimethylphenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The oxalamide group can be reduced to form the corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions typically require the use of catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) and are carried out under controlled temperatures.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N1-(2,3-dimethylphenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2,3-dimethylphenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxalamide group can form hydrogen bonds with target proteins, while the aromatic and furan groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N1-(2,3-dimethylphenyl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide: Similar structure but with a thiophene ring instead of a furan ring.
N1-(2,3-dimethylphenyl)-N2-(2-(pyridin-3-yl)ethyl)oxalamide: Similar structure but with a pyridine ring instead of a furan ring.
N1-(2,3-dimethylphenyl)-N2-(2-(benzofuran-3-yl)ethyl)oxalamide: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness
N1-(2,3-dimethylphenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is unique due to the presence of both the 2,3-dimethylphenyl and 2-(furan-3-yl)ethyl groups. These groups confer distinct chemical properties, such as increased hydrophobicity and potential for hydrogen bonding, which can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-(furan-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-4-3-5-14(12(11)2)18-16(20)15(19)17-8-6-13-7-9-21-10-13/h3-5,7,9-10H,6,8H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRLVZQKESLGRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=COC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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